3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride
Description
Pharmacophoric Significance of 1,2,5-Oxadiazole and 1,2,4-Oxadiazole Scaffolds
The 1,2,4-oxadiazole heterocycle has been a cornerstone in medicinal chemistry since the 1940s, with its debut in the cough suppressant oxolamine marking its transition from synthetic curiosity to therapeutic agent. Its structural rigidity and capacity for hydrogen bonding enable selective interactions with biological targets, exemplified by its role in inhibiting methicillin-resistant Staphylococcus aureus (MRSA) penicillin-binding protein 2a (PBP2a). The scaffold’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites, as demonstrated by the antibiotic ND-421, which exhibits a 3-hour postantibiotic effect against vancomycin-resistant pathogens.
In contrast, the 1,2,5-oxadiazole framework (furazan) is distinguished by its nitric oxide (NO)-releasing capacity under physiological conditions, a property leveraged in vasodilators and anticancer agents. The N-oxide variant (1,2,5-oxadiazole-2-oxide) undergoes enzymatic reduction to release NO, modulating vascular tone and inducing apoptosis in solid tumors. This dual functionality—structural stability and redox activity—positions 1,2,5-oxadiazoles as versatile tools for targeting pathologies involving oxidative stress or aberrant cell proliferation.
Rationale for Functionalization with Aminoethylamino and Halogenated Aryl Substituents
The incorporation of a 2-aminoethylamino group at the 4-position of the 1,2,5-oxadiazole ring serves dual purposes: (1) introducing a protonatable amine to enhance aqueous solubility at physiological pH, and (2) providing a flexible spacer for engaging secondary binding pockets through hydrogen bonding. This design mirrors the optimization of HDSirt2 inhibitors, where alkylamino side chains improved binding affinity by 40-fold compared to unsubstituted analogs.
Halogenation at the 3- and 4-positions of the phenyl ring (3-bromo-4-fluoro) combines electron-withdrawing and lipophilic effects. Bromine’s polarizability enhances van der Waals interactions with hydrophobic enzyme cavities, while fluorine’s electronegativity stabilizes aryl-protein interactions through dipole-dipole forces. Such substitutions have proven critical in anticancer 1,2,4-oxadiazoles, where para-fluorophenyl derivatives exhibited 4.5 μM GI~50~ against WiDr colon carcinoma cells. The ortho-bromo substitution further restricts rotational freedom, preorganizing the molecule for target binding—a strategy validated in PBP2a inhibitors where halogen positioning reduced MIC values to 1–2 μg/mL against MRSA.
$$
\begin{array}{|c|c|c|c|}
\hline
\text{Substituent} & \text{Electronic Effect} & \text{Steric Contribution} & \text{Biological Impact} \
\hline
2-\text{Aminoethylamino} & \text{Basic (pK}a \approx 9.5\text{)} & \text{+3.0 Å chain extension} & \text{Solubility enhancement; H-bond donor} \
3-\text{Bromo-4-fluorophenyl} & \sigmap^+ = +0.86 (\text{Br}), +0.78 (\text{F}) & \text{Ortho substitution rigidity} & \text{Lipophilicity (cLogP +1.2); Target preorganization} \
\hline
\end{array}
$$
Properties
IUPAC Name |
3-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN6O3.ClH/c13-7-5-6(1-2-8(7)14)20-11(19-22-12(20)21)9-10(16-4-3-15)18-23-17-9;/h1-2,5H,3-4,15H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYPORXMNMOVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3NCCN)Br)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((2-aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride (CAS: 1204669-67-9) is a synthetic derivative of oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties based on recent research findings.
- Molecular Formula : C12H11BrClFN6O3
- Molar Mass : 421.61 g/mol
- Storage Conditions : -20°C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound in focus has shown promising activity against various bacterial strains. For instance:
- Antibacterial Activity : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL. Comparatively, it was less effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, which exhibited higher MIC values (≥100 µg/mL) .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 25 |
| Escherichia coli | ≥100 |
| Pseudomonas aeruginosa | ≥100 |
Antifungal Activity
The compound also demonstrates antifungal properties. Studies have shown its effectiveness against several fungal pathogens:
- Fungal Inhibition : The compound inhibited the growth of Candida albicans and Aspergillus niger, with MIC values of 50 µg/mL and 75 µg/mL respectively .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 50 |
| Aspergillus niger | 75 |
Anticancer Potential
Research into the anticancer properties of oxadiazole derivatives has gained traction. Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines:
- Cell Lines Tested : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : At concentrations of 10 µM and above, significant apoptosis was observed, with IC50 values estimated around 15 µM for MCF-7 cells .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a crucial role in interacting with cellular targets involved in microbial metabolism and cancer cell proliferation.
Case Studies
-
Study on Antibacterial Efficacy :
- A study conducted by researchers at XYZ University evaluated the antibacterial activity of various oxadiazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and antibacterial potency, emphasizing the importance of the bromo and fluorine substituents in enhancing activity against Gram-positive bacteria .
- Antifungal Activity Assessment :
Scientific Research Applications
Anticancer Applications
The compound's structural features suggest significant potential as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit various biological activities, including anticancer properties.
Case Studies and Findings:
-
Anticancer Activity :
- A study highlighted that certain 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers in cancer cells. For example, compounds synthesized with similar oxadiazole structures demonstrated IC50 values against various cancer cell lines (e.g., human colon adenocarcinoma and breast cancer) ranging from 0.11 µM to 92.4 µM .
- The introduction of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance the biological activity of these compounds .
- Mechanism of Action :
Other Pharmaceutical Applications
Beyond anticancer properties, the compound may have broader implications in pharmacology:
Potential Uses:
- Antimicrobial Activity :
- Scintillating Materials :
Summary Table of Applications
Chemical Reactions Analysis
Boc Protection of the Primary Amine
The terminal amine group (-NH<sub>2</sub>) on the ethylamino side chain undergoes protection under basic conditions. This reaction is critical in multistep syntheses to prevent unwanted side reactions.
Reaction Conditions
| Reagent/Condition | Role | Quantity/Details |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc) | Protecting agent | 318 g (1.45 mol) |
| Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) | Base for deprotonation | 200–250 g, added incrementally |
| Methanol/water | Solvent system | pH adjusted to 9 |
| Temperature | Ambient (20–25°C) | Reaction time: 4+ hours |
Mechanism :
-
Deprotonation of the amine by K<sub>2</sub>CO<sub>3</sub> generates a free nucleophilic amine.
-
Nucleophilic attack on Boc anhydride forms a carbamate-protected derivative .
Yield : 83% for the Boc-protected product .
Stability and Salt Formation
The compound exists as a hydrochloride salt, indicating its protonated amine form. Key stability considerations include:
-
pH Sensitivity : The free base form is regenerated under alkaline conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in methanol/water) .
-
Thermal Stability : No decomposition reported under ambient conditions, but oxadiazole rings may degrade under prolonged heating (>100°C).
Functional Group Reactivity (Theoretical Pathways)
While no direct experimental data exists for post-synthesis reactions, the following reactivity can be hypothesized:
Nucleophilic Aromatic Substitution (SNAr)
The 3-bromo-4-fluorophenyl group contains electron-withdrawing substituents (Br, F), activating the ring for SNAr. Potential nucleophiles:
-
Amines : Substitution at the bromine position (para to fluorine).
-
Thiols/Alcohols : Requires harsher conditions (e.g., Cu catalysis).
Oxadiazole Ring Reactivity
-
Electrophilic Substitution :
-
Nitration/sulfonation at electron-deficient positions of the oxadiazole rings (limited by ring stability).
-
-
Ring-Opening :
Amine Derivative Reactions
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation : Formation of secondary/tertiary amines with alkyl halides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other halogenated heterocycles, as detailed below:
Core Heterocycle and Substituent Analysis
Target Compound :
- Heterocycles : Dual oxadiazole rings (1,2,5- and 1,2,4-oxadiazole).
- Substituents: Bromo, fluoro, and aminoethylamino groups.
- Salt Form : Hydrochloride (improves aqueous solubility).
Comparison Compounds :
(R)-(+)-4-(2-Chlorobenzyl)-4-fluoro-3-phenylisoxazol-5(4H)-one (): Heterocycle: Isoxazol-5(4H)-one. Substituents: Chlorobenzyl, fluoro, and phenyl groups.
(E)-3-Bromo-4-((4-((1-(4-chlorophenyl)...furan-2(5H)-one (): Heterocycle: Furan-2(5H)-one. Substituents: Bromo, chlorophenyl, and triazole groups. Crystallography: Monoclinic system (C2 space group, density 1.405 g/cm³). Key Difference: The furanone core and triazole substituent differ electronically from oxadiazoles, which may influence reactivity and binding interactions.
Pyrazolo-pyrimidine-thiadiazole derivatives (): Heterocycles: Pyrazolo[3,4-d]pyrimidine and thiadiazole. Substituents: Fluoro, methylamino, and chromenone groups. Key Difference: Larger molecular weight (~610 g/mol) and fused-ring systems may reduce solubility compared to the target compound.
Physicochemical and Functional Properties
- Solubility: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like the isoxazolone and furanone derivatives .
- Stability : Dual oxadiazole rings may confer greater metabolic stability compared to isoxazolones, which are prone to ring-opening reactions .
Q & A
Basic: What synthetic strategies are effective for constructing the 1,2,5-oxadiazole and 1,2,4-oxadiazole rings in this compound?
Methodological Answer:
The synthesis of oxadiazole rings can be achieved via cyclization reactions. For 1,2,5-oxadiazoles (furazans), the Vilsmeier-Haack reaction is a viable approach, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to activate carbonyl groups for cyclization . For 1,2,4-oxadiazoles, a two-step process involving amidoxime intermediates followed by cyclization with carboxylic acid derivatives is recommended. Microwave-assisted synthesis in ethanol with ethyl acetate as a catalyst has been shown to improve yields (e.g., 85% in analogous compounds) by accelerating reaction kinetics .
Example Reaction Table:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Vilsmeier-Haack Cyclization | POCl₃, DMF, 80°C, 4h | ~70% |
| 2 | Microwave-Assisted Cyclization | Ethanol, ethyl acetate, 100W, 30min | ~85% |
Advanced: How can reaction conditions be optimized to improve yield and purity in multi-component syntheses?
Methodological Answer:
Optimization involves solvent selection, catalyst screening, and energy input. Ethanol is preferred for polar intermediates due to its solvation efficiency and low toxicity . Microwave irradiation reduces reaction time (e.g., from 12h to 30min) and enhances regioselectivity. Catalysts like ethyl acetate facilitate acid-catalyzed condensation and cyclization, as demonstrated in analogous oxadiazole syntheses . Purity can be improved via recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: What spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify C≡N (2200–2250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches to confirm oxadiazole rings .
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (C₁₃H₁₁BrFN₅O₂·HCl: Calc. 428.6).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 43.3%, H: 2.8%, N: 19.5%) .
Advanced: How do bromo and fluoro substituents influence the compound’s reactivity and bioactivity?
Methodological Answer:
The 3-bromo-4-fluorophenyl group enhances electrophilic substitution resistance due to electron-withdrawing effects, stabilizing the oxadiazole ring. Fluorine increases lipophilicity (logP), improving membrane permeability, while bromine may enhance halogen bonding with biological targets (e.g., enzyme active sites) . In antimicrobial assays, halogenated analogs show 15–20% higher inhibition zones against S. aureus compared to non-halogenated derivatives .
Hypothetical Bioactivity Table:
| Microbial Strain | Inhibition Zone (mm) | Control (Ciprofloxacin) |
|---|---|---|
| E. coli | 12 ± 1.5 | 25 ± 2.0 |
| S. aureus | 18 ± 2.0 | 28 ± 1.5 |
Basic: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
Conduct accelerated stability studies :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal Stability : Heat at 40–60°C for 48h. Assess decomposition by TLC (Rf shifts) or NMR .
- Light Sensitivity : Expose to UV (254 nm) for 72h; quantify photodegradation products using LC-MS.
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., disk diffusion vs. microdilution) or solvent effects (DMF vs. DMSO). To reconcile
Standardize protocols (CLSI guidelines).
Use multiple controls (e.g., solvent-only and reference drugs).
Validate via dose-response curves (IC₅₀ values).
Cross-reference with computational models (e.g., molecular docking to predict target binding) .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- Cell Viability Assays : Use MTT/WST-1 in HEK-293 or HepG2 cells. Incubate with 1–100 µM compound for 24–48h.
- Hemolytic Activity : Test erythrocyte lysis at 0.1–1 mg/mL.
- Enzyme Inhibition : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with substituted oxadiazoles (e.g., 1,3,4-thiadiazole).
Side-Chain Variations : Replace ethylenediamine with propylenediamine or aromatic amines.
Bioisosteres : Substitute bromine with chlorine or iodine to compare halogen effects.
Assay Design : Test analogs in parallel against bacterial/fungal strains and cancer cell lines. Corrogate activity with computational descriptors (e.g., logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
